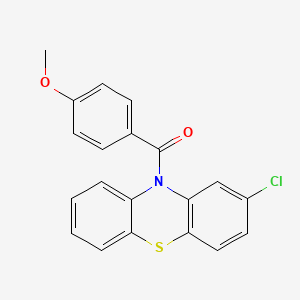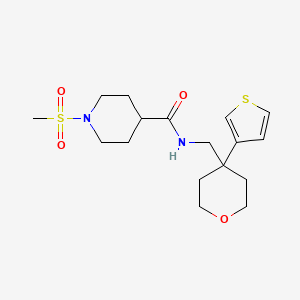![molecular formula C54H50N4 B2528286 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] CAS No. 2250187-16-5](/img/structure/B2528286.png)
10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] is a useful research compound. Its molecular formula is C54H50N4 and its molecular weight is 755.022. The purity is usually 95%.
BenchChem offers high-quality 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical and Material Applications
Research on spiropyrans and spirooxazines, which are structurally related to the compound of interest, has revealed their potential in creating materials responsive to external stimuli. These materials exhibit photochromic behavior, changing color in response to light, temperature, and chemical environment, making them suitable for applications in sensing, probing, and as components in optical devices. The versatility in their physicochemical properties, facilitated by the ability to undergo transformations between different forms (SP, MC, and MCH), lays a foundation for the development of novel, multifunctional materials (Hongyan Xia, K. Xie, Gang Zou, 2017).
Therapeutic Potential
Compounds with adamantane structures have been explored for their pharmacological profiles, with applications in treating neurodegenerative diseases. The pharmacological potential of adamantane derivatives surpasses well-known drugs like amantadine and memantine, highlighting a promising direction for future drug development against diseases like Alzheimer's and Parkinson's (V. Dembitsky, T. Gloriozova, V. Poroikov, 2020).
Biological Activities of Phenothiazines
Phenothiazine derivatives, sharing the acridine motif present in the compound of interest, have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. This demonstrates the pharmacophore's potential in contributing to the development of new therapeutic agents (K. Pluta, Beata Morak-Młodawska, M. Jeleń, 2011).
Heterocyclic Compounds with Triazine Scaffolds
The triazine scaffold, a core component of the compound , is noted for its wide spectrum of biological activities. Synthetic derivatives of triazine have been evaluated for their antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This underscores the significance of the triazine nucleus in the development of future drugs (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Propiedades
IUPAC Name |
10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H50N4/c1-3-11-43-41(9-1)42-10-2-4-12-44(42)54(43)45-13-5-7-15-47(45)58(48-16-8-6-14-46(48)54)40-19-17-39(18-20-40)49-55-50(52-27-33-21-34(28-52)23-35(22-33)29-52)57-51(56-49)53-30-36-24-37(31-53)26-38(25-36)32-53/h1-20,33-38H,21-32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKBFLVAAPDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8(C9=CC=CC=C9C1=CC=CC=C18)C1=CC=CC=C16)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H50N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)


![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)
![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)


![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)
